molecular formula C22H23N3O3S B610010 PF-06767832 CAS No. 1859081-58-5

PF-06767832

Cat. No.: B610010
CAS No.: 1859081-58-5
M. Wt: 409.504
InChI Key: VVZZHFMLRHJXTO-RXVVDRJESA-N
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Description

PF-06767832 is a synthetic organic compound known for its role as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This compound has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience .

Preparation Methods

The synthesis of PF-06767832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

PF-06767832 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PF-06767832 has a wide range of scientific research applications:

Mechanism of Action

PF-06767832 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, enhancing the receptor’s response to acetylcholine. This positive allosteric modulation leads to increased receptor activity, which can influence various signaling pathways involved in cognitive function and memory .

Comparison with Similar Compounds

PF-06767832 is unique compared to other similar compounds due to its high selectivity and potency as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZHFMLRHJXTO-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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